molecular formula C14H18O B14311854 1-(Pentamethylphenyl)prop-2-en-1-one CAS No. 113450-84-3

1-(Pentamethylphenyl)prop-2-en-1-one

Cat. No.: B14311854
CAS No.: 113450-84-3
M. Wt: 202.29 g/mol
InChI Key: SIJGKJBANXHUQB-UHFFFAOYSA-N
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Description

1-(Pentamethylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a pentamethylphenyl group attached to a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(Pentamethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

1-(Pentamethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst, such as palladium on carbon, can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, particularly at the phenyl ring, can occur using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Pentamethylphenyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pentamethylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Properties

CAS No.

113450-84-3

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(2,3,4,5,6-pentamethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H18O/c1-7-13(15)14-11(5)9(3)8(2)10(4)12(14)6/h7H,1H2,2-6H3

InChI Key

SIJGKJBANXHUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C=C)C)C

Origin of Product

United States

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